[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
CAS No.: 1142205-02-4
Cat. No.: VC8050298
Molecular Formula: C18H19ClN2O3
Molecular Weight: 346.8 g/mol
* For research use only. Not for human or veterinary use.
![[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid - 1142205-02-4](/images/structure/VC8050298.png)
Specification
CAS No. | 1142205-02-4 |
---|---|
Molecular Formula | C18H19ClN2O3 |
Molecular Weight | 346.8 g/mol |
IUPAC Name | 2-(N-[2-[2-(3-chlorophenyl)ethylamino]-2-oxoethyl]anilino)acetic acid |
Standard InChI | InChI=1S/C18H19ClN2O3/c19-15-6-4-5-14(11-15)9-10-20-17(22)12-21(13-18(23)24)16-7-2-1-3-8-16/h1-8,11H,9-10,12-13H2,(H,20,22)(H,23,24) |
Standard InChI Key | HUSCEQFEKOLSPK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N(CC(=O)NCCC2=CC(=CC=C2)Cl)CC(=O)O |
Canonical SMILES | C1=CC=C(C=C1)N(CC(=O)NCCC2=CC(=CC=C2)Cl)CC(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a central acetic acid backbone substituted with two distinct functional groups:
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Phenylamino moiety: Attached via a 2-oxoethyl linker.
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3-Chlorophenethylamino group: A 2-(3-chlorophenyl)ethyl chain connected through an amide bond .
Key Structural Data:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₁₉ClN₂O₃ | |
Molecular Weight | 330.36 g/mol | |
CAS Registry | 1142205-02-4 | |
IUPAC Name | [(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid |
The presence of both aromatic (phenyl) and chlorinated groups suggests potential bioactivity, particularly in targeting receptors or enzymes with hydrophobic binding pockets .
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via multi-step reactions involving:
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Amide Coupling: Reaction of 2-(3-chlorophenyl)ethylamine with a 2-oxoacetic acid derivative.
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N-Alkylation: Introduction of the phenylamino group using bromoethyl intermediates .
A patent (WO2015155664A1) describes a related process for analogous compounds using tetrahydrofuran (THF) as the solvent and organic bases to facilitate coupling . Yield optimization often requires precise control of stoichiometry and reaction temperatures (typically 60–80°C) .
Physicochemical Properties
Stability and Solubility
Property | Value | Source |
---|---|---|
Melting Point | Not reported | |
Solubility | Poor in water; soluble in DMSO, THF | |
Storage Conditions | 2–8°C under inert atmosphere |
The compound’s low aqueous solubility necessitates formulation strategies like salt formation or nanoemulsion for biomedical applications .
Pharmacological and Biological Activity
Comparative Bioactivity Data:
Analog Structure | Activity | Source |
---|---|---|
Thiazole-pyrazolo[4,3-d]pyrimidine | IC₅₀ = 0.8 µM (kinase inhibition) | |
3-Chlorophenylglycine | Antihypertensive effects |
Applications and Industrial Relevance
Material Science
The compound’s aromaticity and stability make it a candidate for organic semiconductors or ligand design in catalysis .
Parameter | Classification | Source |
---|---|---|
GHS Hazard Codes | H315 (Skin irritation) | |
Handling Precautions | Use PPE; avoid inhalation |
No carcinogenicity or mutagenicity data are available, necessitating further toxicological studies .
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